molecular formula C16H18ClF3N6O2 B4380188 4-CHLORO-N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

4-CHLORO-N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B4380188
M. Wt: 418.80 g/mol
InChI Key: NCCSSAGITHMQLR-UHFFFAOYSA-N
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Description

4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide is a complex organic compound featuring multiple functional groups, including a chloro group, a cyclopropyl ring, and a trifluoromethyl group

Properties

IUPAC Name

4-chloro-N'-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl]-2-ethylpyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClF3N6O2/c1-2-25-14(10(17)8-21-25)15(28)23-22-13(27)5-6-26-11(9-3-4-9)7-12(24-26)16(18,19)20/h7-9H,2-6H2,1H3,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCCSSAGITHMQLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)Cl)C(=O)NNC(=O)CCN2C(=CC(=N2)C(F)(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole core, followed by the introduction of the cyclopropyl and trifluoromethyl groups. The final steps involve the addition of the chloro group and the formation of the carbohydrazide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with diverse properties, making it valuable for research in organic synthesis and materials science.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities. This includes investigating their effects on various biological pathways and their potential as therapeutic agents.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential as drug candidates. Their unique structures may interact with specific biological targets, offering opportunities for the development of new medications.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. This includes applications in polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, its mechanism may involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide
  • 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-methyl-1H-pyrazole-5-carbohydrazide
  • 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-4-carbohydrazide

Uniqueness

The uniqueness of 4-chloro-N’-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-1-ethyl-1H-pyrazole-5-carbohydrazide lies in its specific combination of functional groups and structural features. The presence of the trifluoromethyl group, cyclopropyl ring, and pyrazole core provides it with unique chemical and biological properties that distinguish it from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-CHLORO-N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
4-CHLORO-N-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-1-ETHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

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